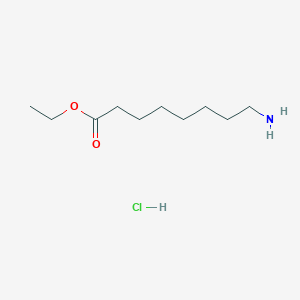

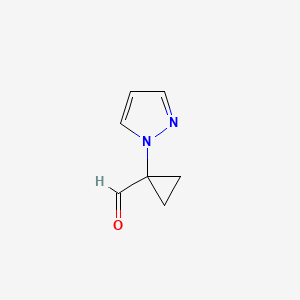

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

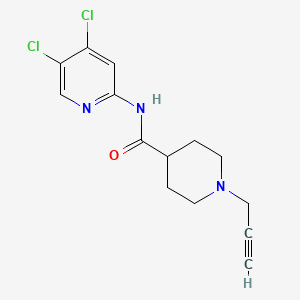

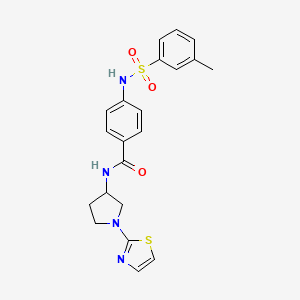

“1-Pyrazol-1-ylcyclopropane-1-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds that have a five-membered heterocyclic ring structure with two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel 2-{[3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]amino}phenol have been synthesized from substituted pyrazole-4-carbaldehydes by a microwave-assisted method .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The crystal structures of some new 3,5-diaryl-1H-pyrazoles were studied using single-crystal XRD data .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Linearly Bonded Bispyrazoles : The reaction of 1,1’-bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol, followed by treatment with triethylamine, leads to the formation of linearly bonded 1,1’-bis[4-(1,3-diselenan-2-yl)pyrazoles] (Papernaya et al., 2013).

Generation of 2-(Pyrazol-4-yl)-1,3-oxaselenolanes : A similar process involving pyrazole carbaldehydes and 2-selanyl-1-ethanol produces 2-(pyrazol-4-yl)-1,3-oxaselenolanes, as confirmed by various spectroscopic methods (Papernaya et al., 2015).

Prins Cyclization to Create Hexahydrooxonine and Octahydrocyclopenta[b]pyran : Cyclopropane carbaldehydes undergo Prins-type cyclization to efficiently construct (E)-hexahydrooxonines and bicyclized products like 4,4-dihalo-5-aryloctahydrocyclopenta[b]pyran (Kumar, Dey & Banerjee, 2018).

Formation of Novel Compounds via Nucleophilic Substitution and Condensation : Cyclohexylamine reacts with specific pyrazole-4-carbaldehydes to produce unique compounds through nucleophilic substitution and condensation processes (Orrego Hernandez et al., 2015).

Biological Applications

Antibacterial and Antimalarial Activities : Fused pyran derivatives synthesized from 5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrate notable antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia & Raval, 2014).

Antioxidant and Anti-Inflammatory Activity : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit significant antioxidant and anti-inflammatory effects, with certain compounds showing potent activity compared to standards (Sudha, Subbaiah & Mahalakshmi, 2021).

Antimicrobial Activity of Chitosan Schiff Bases : Chitosan Schiff bases derived from heteroaryl pyrazole carbaldehydes show varied antimicrobial activity against several bacterial and fungal strains (Hamed et al., 2020).

Synthesis of Novel Chromeno[2,3-c]pyrazol-4(1H)-ones : Ionic liquid promoted C-H bond oxidant cross-coupling reactions with 5-(aryloxy)-1H-pyrazole-4-carbaldehydes yield chromeno[2,3-c]pyrazol-4(1H)-ones, demonstrating a green methodology in synthesis (Li et al., 2015).

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to interact with various targets such asEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C .

Mode of Action

For instance, pyrazole derivatives can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to pathogen death .

Biochemical Pathways

Pyrazole derivatives have been reported to affect various pathways, including the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives have been studied, and it’s known that these properties can significantly impact a compound’s bioavailability .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Future Directions

While specific future directions for “1-Pyrazol-1-ylcyclopropane-1-carbaldehyde” are not mentioned in the search results, the pyrazole family of compounds continues to garner interest from scientists due to their wide range of applications . Novel applications of pyrazoles are yet to be discovered .

properties

IUPAC Name |

1-pyrazol-1-ylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-7(2-3-7)9-5-1-4-8-9/h1,4-6H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXXUQSQMILPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrazol-1-ylcyclopropane-1-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-hydroxydihydro-2(3H)-isoxazolyl]-2-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2451778.png)

![N-{4-[({[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methoxy}imino)methyl]phenyl}acetamide](/img/structure/B2451780.png)

![1-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2451786.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2451789.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)